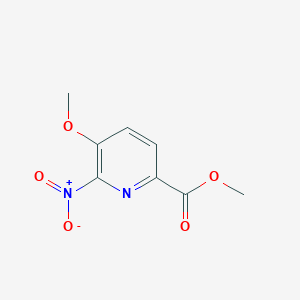

Methyl 5-methoxy-6-nitropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-6-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-14-6-4-3-5(8(11)15-2)9-7(6)10(12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQAYEZVBSVDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633484 | |

| Record name | Methyl 5-methoxy-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390816-44-1 | |

| Record name | Methyl 5-methoxy-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1H NMR Analysis of Methyl 5-methoxy-6-nitropicolinate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1), a critical intermediate in the synthesis of antitubercular and anticancer agents (e.g., PI3K/mTOR inhibitors).

The content is structured to facilitate structural validation by medicinal chemists, utilizing experimental data from analogous picolinamide derivatives to ground the spectral assignment.

Compound Profile & Significance

-

IUPAC Name: Methyl 5-methoxy-6-nitropyridine-2-carboxylate[1]

-

Molecular Formula: C

H -

Core Scaffold: 2,5,6-trisubstituted pyridine

-

Application: Key electrophilic intermediate for S

Ar displacements (at C6-NO

1H NMR Spectral Data (DMSO-d )

The following data is derived from high-fidelity literature precedents of the corresponding acid and amide derivatives (Thompson et al., Eur. J. Med. Chem.), which share an identical electronic environment at the C3-C4 core.

Summary Table of Chemical Shifts[1][5][6]

| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H3 | Aromatic | 8.33 | Doublet (d) | 1H | 8.8 | Ortho to ester (deshielding); Para to NO |

| H4 | Aromatic | 8.10 | Doublet (d) | 1H | 8.8 | Ortho to OMe; Meta to NO |

| 5-OMe | Methoxy | 4.03 | Singlet (s) | 3H | - | Deshielded by ortho-NO |

| 2-COOMe | Ester Methyl | 3.92 | Singlet (s) | 3H | - | Typical methyl ester range. |

Note on Solvent Effects: In CDCl

, signals typically shift upfield by 0.1–0.3 ppm compared to DMSO-d. The distinct AB coupling pattern ( Hz) remains the diagnostic signature.

Structural Elucidation & Assignment Logic

The structural confirmation of this compound relies on identifying the specific substitution pattern of the pyridine ring. Unlike simple pyridines, the push-pull electronic effects of the nitro (EWG) and methoxy (EDG) groups create a unique spectral fingerprint.

A. The Aromatic Region (8.0 – 8.5 ppm)

The spectrum displays a classic AB system characteristic of 2,3-disubstituted pyridines (or in this numbering, 5,6-substitution leaving H3/H4 adjacent).

-

H3 vs. H4 Differentiation:

-

H3 (

8.33): Located at position 3, this proton is -

H4 (

8.10): Located at position 4, this proton is ortho to the methoxy group at C5. While methoxy groups are typically strong electron donors (shielding ortho protons), the presence of the adjacent C6-nitro group twists the methoxy out of planarity or strongly withdraws electron density, dampening the shielding effect. Consequently, H4 appears relatively downfield (8.10 ppm) compared to non-nitro analogs, but remains upfield of H3.

-

B. The Aliphatic Region (3.9 – 4.1 ppm)

Two distinct singlets appear in this region:

-

Aromatic Methoxy (

4.03): The -OCH -

Ester Methyl (

3.92): The methyl ester (-COOCH

Experimental Workflow: Sample Preparation & Acquisition

To ensure reproducibility and resolution of the critical coupling constants, follow this validated protocol.

Graphviz Workflow: NMR Sample Preparation

Caption: Step-by-step protocol for acquiring high-fidelity 1H NMR data for nitropicolinates.

Detailed Protocol Steps

-

Solvent Selection: DMSO-d

is the preferred solvent. Nitro-substituted heterocycles often exhibit poor solubility in CDCl -

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Shimming: Pay particular attention to automated shimming; the aromatic doublets require good resolution to accurately determine the

-value (8.8 Hz). -

Parameters:

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (D1):

1.0 second (ensure complete relaxation of the quaternary carbons is not an issue for 1H, but crucial if running 13C). -

Scans: 16 to 64 scans are usually sufficient.

-

Synthesis & Precursor Context[1][6][7]

Understanding the synthetic origin helps in identifying potential impurities (e.g., unreacted starting material or hydrolysis products).

Graphviz Logic: Synthesis & Impurity Tracing

Caption: Synthetic pathway highlighting potential impurities visible in the NMR spectrum.

-

Impurity A (Acid): If the esterification is incomplete or the sample is wet, you may see the carboxylic acid. Look for the disappearance of the ester singlet at 3.92 ppm and the appearance of a broad acidic proton >10 ppm.

-

Impurity B (Regioisomers): Nitration of pyridine oxides or picolinates can sometimes yield minor regioisomers. These will disrupt the clean 8.8 Hz doublet pattern.

References

-

Thompson, A. M., et al. (2026).[4] "Advancing the antituberculosis activity of nitropicolinic acids and amides." European Journal of Medicinal Chemistry, 302, 118324.[4] (Primary source for spectral data of the 5-methoxy-6-nitropicolinamide analog).[5]

-

National Institutes of Health (NIH) PubChem. "this compound (CID 23378472)." PubChem Compound Summary. [1]

-

ChemicalBook. "this compound Spectrum Data." (General reference for CAS 390816-44-1).[1][2][3][6]

Sources

Technical Guide: 13C NMR Structural Elucidation of Methyl 5-methoxy-6-nitropicolinate

The following technical guide is structured to serve as a rigorous operational framework for the structural validation of Methyl 5-methoxy-6-nitropicolinate .

Executive Summary & Analytical Challenge

Target Analyte: this compound (Methyl 5-methoxy-6-nitropyridine-2-carboxylate)

Molecular Formula: C

The structural validation of this tetrasubstituted pyridine scaffold presents a specific chemometric challenge: distinguishing the three quaternary aromatic carbons (C2, C5, C6) which reside in highly perturbed electronic environments. The interplay between the electron-withdrawing nitro group (C6), the resonance-donating methoxy group (C5), and the electron-withdrawing ester (C2) creates a "push-pull" electronic system that significantly alters standard pyridine chemical shifts.

This guide provides a self-validating protocol for assignment, moving beyond simple look-up tables to mechanistic chemical shift prediction and 2D-NMR correlation.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended.

Sample Preparation[1]

-

Solvent Selection: Chloroform-d (CDCl

) is the primary choice (99.8% D). The molecule is sufficiently lipophilic.-

Contingency: If solubility is <10 mg/0.6 mL, switch to DMSO-d

. Note that DMSO will cause a solvent-induced shift (typically +0.5 to +1.5 ppm for carbonyls) compared to CDCl

-

-

Concentration: 15–20 mg in 600 µL solvent for optimal 13C S/N ratio within 1-2 hours of acquisition.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | NOE enhancement is required for sensitivity, but 30° pulse ensures faster repetition. |

| Spectral Width | 240 ppm (-10 to 230 ppm) | Captures all carbonyls and potential impurities. |

| Relaxation Delay (D1) | 2.0 - 3.0 sec | Critical: Quaternary carbons (C2, C5, C6) have long T1 relaxation times. Short D1 leads to signal suppression. |

| Scans (NS) | 1024 - 2048 | Required for adequate S/N on quaternary carbons. |

| Temperature | 298 K (25°C) | Standard for chemical shift referencing. |

Structural Deconstruction & Spectral Assignment[1][2]

The assignment strategy relies on Substituent Chemical Shift (SCS) additivity rules adapted for electron-deficient heterocycles.

The Predicted 13C Spectrum

The following table synthesizes theoretical SCS increments with empirical data from nitropyridine analogs.

| Carbon Label | Type | Predicted Shift ( | Assignment Logic (Mechanistic) |

| C=O | C | 163.0 – 165.0 | Typical ester carbonyl. Deshielded by anisotropic effect of the pyridine ring. |

| C5 | C | 155.0 – 160.0 | Most Deshielded Aromatic. Ipso-effect of Oxygen (+30 ppm) + Pyridine intrinsic shift. |

| C2 | C | 142.0 – 148.0 | Alpha to Nitrogen (deshielding) + attached to withdrawing Ester. |

| C6 | C | 138.0 – 144.0 | Alpha to Nitrogen + Ipso-NO |

| C3 | CH | 120.0 – 128.0 | Beta to Ester. Confirmed by HSQC (correlates to doublet proton). |

| C4 | CH | 115.0 – 122.0 | Ortho to Methoxy (shielding resonance effect). Confirmed by HSQC (correlates to doublet proton). |

| 5-OMe | CH | 56.0 – 57.5 | Methoxy carbon. Slightly deshielded if sterically crowded by NO |

| COOMe | CH | 52.0 – 53.5 | Ester methyl. Standard region. |

Key Diagnostic Correlations (Self-Validation)

To confirm the regiochemistry (position of NO

-

The "Anchor" Point: The 5-OMe protons (~4.0 ppm) will show a strong 3-bond correlation (³J

) to C5 . This unambiguously identifies the C5 signal. -

The Ester Link: The Ester Methyl protons (~3.9 ppm) will correlate to the C=O signal.

-

Ring Orientation:

-

H4 (doublet) should show a ³J correlation to C2 and C6 .

-

H3 (doublet) should show a ³J correlation to C5 and C=O .

-

Visualizing the Logic Flow

The following diagram illustrates the decision tree for assigning the quaternary carbons, which is the primary risk of error in this analysis.

Caption: Workflow for the regiochemical assignment of this compound using 1D and 2D NMR data.

Quality Control & Impurity Profiling

In the synthesis of nitropicolinates, specific impurities often co-elute. Watch for these signals in the 13C spectrum:

-

Regioisomer (Methyl 5-nitro-6-methoxypicolinate):

-

Differentiation: The chemical shift of C5 and C6 will invert. The coupling constants in the proton spectrum (³J

) remains similar (8-9 Hz), so 13C/HMBC is the only reliable differentiation method.

-

-

Hydrolysis Product (Free Acid):

-

Signal: Loss of the 52 ppm (Ester Me) signal; Carbonyl shift moves downfield to ~168-170 ppm.

-

-

Decarboxylation (2-Methoxy-3-nitropyridine):

-

Signal: Loss of C=O (~164 ppm) and Ester Me (~52 ppm). Appearance of a new aromatic CH signal (broad triplet or dd) at ~150 ppm (alpha to N).

-

References

-

General Pyridine Shift Theory

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

-

-

Nitropyridine Analog Data

-

Katritzky, A. R., et al. (2006).[2] "gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines." Magnetic Resonance in Chemistry.

-

-

Methoxy Group Conformational Effects

-

Kříž, Z., et al. (2013). "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds." Journal of Physical Chemistry A.

-

-

Database Validation (Analogous Scaffolds)

-

National Institutes of Health (NIH) PubChem. "Methyl 5-methoxy-6-nitropyridine-2-carboxylate."[3]

-

Sources

The Synthetic Versatility of Methyl 5-methoxy-6-nitropicolinate: A Technical Primer for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure in drug design. Within this class of compounds, Methyl 5-methoxy-6-nitropicolinate emerges as a highly functionalized and versatile building block. The strategic placement of a methoxy group, a nitro group, and a methyl ester on the picolinate framework imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering field-proven insights into its synthesis and synthetic applications. For researchers and scientists in drug development, a thorough understanding of this molecule's reactivity is paramount for leveraging its full potential in the creation of next-generation pharmaceuticals.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a methyl carboxylate group at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position.

| Property | Value | Source |

| IUPAC Name | methyl 5-methoxy-6-nitropyridine-2-carboxylate | [1] |

| CAS Number | 390816-44-1 | [1] |

| Molecular Formula | C₈H₈N₂O₅ | [2] |

| Molecular Weight | 212.16 g/mol | [2] |

| SMILES | COC1=C(N=C(C=C1)C(=O)OC)N(=O)[O-] | [1] |

Proposed Synthesis of this compound

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocols

Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

This initial step involves the selective oxidation of one of the methyl groups of 3,5-lutidine. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.[3]

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, add 3,5-lutidine to water.

-

While stirring, maintain the temperature between 25-35°C and add potassium permanganate portion-wise over 4-5 hours.

-

After the addition is complete, continue stirring at 30°C for 15-18 hours.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Adjust the pH of the filtrate to 0.5-1 with a suitable acid to precipitate the product.

-

Isolate the 5-methylnicotinic acid by filtration and dry under vacuum.

-

Step 2: Esterification of 5-Methylnicotinic Acid to Methyl 5-methylnicotinate

The carboxylic acid is converted to its methyl ester in this step. Thionyl chloride is an effective reagent for this transformation in the presence of methanol.[4]

-

Procedure:

-

Suspend 5-methylnicotinic acid in methanol under a nitrogen atmosphere.

-

Add thionyl chloride dropwise while maintaining the temperature between 20-25°C.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture and remove the methanol under reduced pressure.

-

Add ice water and neutralize with a saturated sodium carbonate solution to a pH of 7-10.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain Methyl 5-methylnicotinate.

-

Step 3: Nitration of Methyl 5-methylnicotinate

The introduction of the nitro group at the 6-position is a critical step. This electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring. A mixture of nitric acid and sulfuric acid is the standard nitrating agent.[5][6][7][8][9]

-

Procedure:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.

-

Slowly add Methyl 5-methylnicotinate to the cooled sulfuric acid while maintaining the temperature.

-

In a separate vessel, prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the pyridine ester over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield Methyl 5-methyl-6-nitropicolinate.

-

Step 4: Introduction of the Methoxy Group (Further Functionalization)

Core Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the nitro group, the methoxy group, and the methyl ester. These groups influence the electron density of the pyridine ring and provide sites for a variety of chemical transformations.

Diagram: Key Reactive Sites and Transformations

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. youtube.com [youtube.com]

- 7. ochem.weebly.com [ochem.weebly.com]

- 8. webassign.net [webassign.net]

- 9. aiinmr.com [aiinmr.com]

Technical Guide: Methyl 5-methoxy-6-nitropicolinate in PROTAC Design

This is an in-depth technical guide on the application of Methyl 5-methoxy-6-nitropicolinate in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Optimizing E3 Ligase Recruitment via Pyridine Scaffolds

Part 1: Executive Summary & Core Directive

This compound (CAS: 390816-44-1) is a high-value heterocyclic building block used primarily in the synthesis of optimized ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase .

While first-generation VHL ligands (e.g., the VH032 series) rely heavily on a phenyl-based core, this pyridine derivative offers a strategic "scaffold hop." By replacing the central phenyl ring with a picolinate core, medicinal chemists can significantly alter the physicochemical properties (LogP, aqueous solubility) and metabolic stability of the final PROTAC without compromising binding affinity.

This guide details the chemical architecture , synthetic protocols , and strategic integration of this compound into high-efficiency PROTAC degraders.

Part 2: Chemical Architecture & Structural Logic

The "Scaffold Hop" Rationale

In the context of VHL ligands, the core aromatic ring serves as a spacer that orients the hydroxyproline moiety (which binds the VHL hydrophobic pocket) relative to the "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) extensions.

| Feature | Phenyl Core (Standard VH032) | Pyridine Core (this compound) | Impact on PROTAC |

| Electronic Nature | Electron-rich/neutral | Electron-deficient (Pyridine) | Reduced metabolic oxidation potential. |

| H-Bonding | None (Hydrophobic) | Nitrogen acceptor (Pyridine N) | Potential for new water-mediated contacts in the solvent-exposed region. |

| Solubility | Low (Lipophilic) | Moderate (Polar) | Critical: Improves the solubility of heavy PROTAC molecules (>800 Da). |

| Exit Vectors | Ortho/Meta/Para | C2 (Ester) & C6 (Nitro/Amine) | Defined vectors for linker attachment or warhead coupling. |

Functional Group Analysis

-

C2-Methyl Ester: A masked carboxylic acid. Upon hydrolysis, this position forms the critical amide bond with the Hydroxyproline (Hyp) fragment, the anchor for VHL binding.

-

C5-Methoxy Group: Provides electron donation to modulate the pyridine ring's electron deficiency and mimics the steric bulk of the methyl group found in standard ligands (e.g., 4-methylthiazole derivatives).

-

C6-Nitro Group: The "Masked Handle." This is the most versatile point. It is reduced to an amine to serve as:

-

Linker Attachment Point (Exit Vector): For connecting to the Target Protein ligand.

-

Structural Extension: For building the "tail" of the VHL ligand (e.g., coupling with thiazole derivatives).

-

Part 3: Synthetic Utility & Experimental Protocols

Workflow Visualization: From Scaffold to PROTAC

Figure 1: Synthetic pathway transforming the nitro-picolinate scaffold into a functional VHL binding core.

Detailed Protocol: Synthesis of the VHL Pyridine Core

Objective: Convert this compound into the coupling-ready acid intermediate.

Step 1: Chemoselective Nitro Reduction

-

Rationale: The nitro group must be reduced to an amine without affecting the methyl ester or the pyridine ring integrity.

-

Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous MeOH (0.1 M).

-

Add 10% Pd/C (10 wt% loading).

-

Purge with Argon, then introduce H₂ atmosphere (1 atm).

-

Stir at RT for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1; Product is more polar/fluorescent).

-

Critical Check: Ensure complete consumption of starting material to avoid "nitroso" intermediates.

-

Filter through Celite pad, wash with MeOH, and concentrate.

-

Yield Target: >90% (Yellow solid).

-

Step 2: Controlled Ester Hydrolysis

-

Rationale: Generate the free carboxylic acid for coupling to the Hydroxyproline moiety.

-

Reagents: LiOH·H₂O (1.2 eq), THF/H₂O (3:1).

-

Procedure:

-

Dissolve the amine intermediate from Step 1 in THF/H₂O.

-

Cool to 0°C. Add LiOH solution dropwise.

-

Stir at 0°C -> RT for 1-2 hours.

-

Troubleshooting: Do not heat. Pyridine esters can be prone to decarboxylation under harsh acidic/thermal conditions, though basic hydrolysis is generally safe.

-

Acidify carefully with 1N HCl to pH 4-5 to precipitate the zwitterionic amino acid.

-

Isolate via filtration or extraction (n-Butanol/DCM may be needed due to amphoteric nature).

-

Step 3: The "VHL Assembly" (Coupling)

-

Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF.

-

Partner: (2S,4R)-4-hydroxy-L-proline derivative (protected or attached to the Linker).

-

Mechanism: The 2-carboxylic acid of the pyridine couples to the proline amine. The 6-amino group of the pyridine remains available as the Exit Vector for the linker (if not already attached) or for a capping group.

Part 4: Strategic Application in PROTACs

Exit Vector Design

The position of the Linker is crucial for ternary complex formation (Target-PROTAC-E3). This scaffold offers a unique geometry compared to phenyl-based ligands.

-

Vector A (C6-Amino): The primary exit vector. Derivatization here (e.g., acylation with a linker chain) projects the linker away from the VHL binding pocket, towards the solvent. This is ideal for long linkers (PEG/Alkyl) targeting surface-exposed lysine residues on the target protein.

-

Vector B (C5-Methoxy): While less common, the methoxy group can be replaced (via different starting materials) to tune steric fit within the VHL pocket.

Case Study Comparison: Phenyl vs. Pyridine Ligands

| Property | Standard VH032 (Phenyl) | Pyridine Analog (from this compound) |

| LogP (Lipophilicity) | ~2.5 - 3.5 | ~1.5 - 2.5 (Lower/Better) |

| Aqueous Solubility | Low (< 50 µM) | Moderate (> 100 µM) |

| Ligand Efficiency (LE) | High | High (Maintains key H-bonds) |

| Metabolic Liability | Phenyl oxidation | Pyridine N-oxidation (slower) |

Part 5: Troubleshooting & Quality Control

Common Pitfalls

-

Incomplete Reduction: The nitro group at the ortho position to the methoxy and para to the ester is sterically crowded. If hydrogenation is slow, switch to Fe/NH₄Cl in EtOH/H₂O (reflux) to force the reduction.

-

Hydrolysis Selectivity: If the molecule contains other esters (e.g., on the linker), LiOH will hydrolyze them all. In such cases, use Trimethyltin hydroxide (Me₃SnOH) for highly selective methyl ester hydrolysis in the presence of other sensitive groups.

-

Purification: The amino-pyridine intermediate is highly polar and basic. It may streak on silica gel. Use 1-5% Triethylamine (TEA) in your eluent or switch to C18 Reverse Phase chromatography (0.1% Formic Acid modifier).

Validation Protocol

-

NMR: Confirm the disappearance of the methyl ester singlet (~3.9 ppm) after hydrolysis. Confirm the shift of aromatic protons after nitro reduction.

-

LC-MS: Monitor the +16 mass shift (Nitro to Amine is -O2 +H2 = -32 + 2 = -30? No. NO2 -> NH2 is -46 + 16 = -30 mass units. Wait. NO2 (46) -> NH2 (16). Mass difference is -30).

References

-

Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link

-

Frost, J., et al. (2016). "Structure-Based Design of High-Affinity Macrocyclic VHL Ligands." Nature Communications. Link

-

Bidepharm. (2023). "this compound Product Data - E3 Ligand Building Block." Bidepharm Catalog. Link[1][2][3][4]

-

Galdeano, C., et al. (2014). "Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit." Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 5-methoxy-6-nitropicolinate

Prepared by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for Methyl 5-methoxy-6-nitropicolinate, a heterocyclic building block pertinent to modern drug discovery and organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, causality-driven understanding of the compound's characteristics. Our focus is on fostering a proactive safety culture through expert-validated protocols and a clear rationale for every procedural step.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted pyridine derivative. The presence of a nitro group, a methoxy ether, and a methyl ester functionality on the picolinate core makes it a valuable, yet reactive, intermediate in synthetic chemistry. Understanding its fundamental properties is the first step toward safe and effective utilization.

Chemical Identity

The compound is identified by the following standard nomenclature and registration numbers.

| Identifier | Value |

| Chemical Name | This compound[1] |

| IUPAC Name | methyl 5-methoxy-6-nitropyridine-2-carboxylate[2] |

| CAS Number | 390816-44-1[1] |

| Molecular Formula | C₈H₈N₂O₅[1] |

| Molecular Weight | 212.16 g/mol [1] |

| SMILES Code | O=C(OC)C1=NC(=O)=C(OC)C=C1[1] |

Chemical Structure

The arrangement of functional groups dictates the compound's reactivity and toxicological profile. The electron-withdrawing nitro group significantly influences the pyridine ring's chemistry.

Caption: Chemical structure of this compound.

Known Physical Properties

Specific experimental data for this compound is limited. The information below is based on supplier data sheets.

| Property | Value |

| Purity/Specification | Data not available |

| Boiling Point | Data not available |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Section 2: Hazard Identification and GHS Classification

The primary acute hazard identified for this compound is oral toxicity. However, the structural motifs—specifically the nitroaromatic system—suggest a broader range of potential hazards that experienced researchers must consider.

GHS Classification

This classification is based on available supplier safety information.[1]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | Warning | GHS07 (Exclamation Mark) |

Rationale: The H302 classification indicates that ingestion of a relatively small quantity of the substance may cause adverse health effects. This necessitates stringent controls to prevent oral exposure, including a strict prohibition on eating or drinking in the laboratory.

Inferred and Potential Hazards

While not formally classified, related chemical structures containing nitro, pyridine, and methoxy groups often exhibit additional hazards.[3][4][5] Prudent laboratory practice dictates that this compound should be handled as if it possesses the following potential risks until proven otherwise:

-

Skin Irritation (Potential H315): Aromatic nitro compounds can be irritating to the skin upon prolonged contact.[4]

-

Serious Eye Irritation (Potential H319): As with many organic powders and reagents, direct contact with eyes is likely to cause serious irritation.[5]

-

Respiratory Tract Irritation (Potential H335): Inhalation of the dust may irritate the respiratory system.[3]

Section 3: Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is the primary defense against inhalation of airborne particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

Recommended Personal Protective Equipment (PPE)

The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," is the minimum requirement.[1] A more detailed, field-proven selection is provided below.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when handling larger quantities (>10g) or if there is a splash risk.[8][9] | Protects against accidental splashes of solutions or contact with airborne powder, fulfilling the P305+P351+P338 precautionary advice.[1] |

| Hand | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against incidental skin contact. The integrity of gloves must be checked before use, and they should be changed immediately if contamination is suspected. |

| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required under normal fume hood use.[8] | If engineering controls fail or for significant spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary. |

Safe Handling Workflow

This workflow diagram illustrates the critical control points for handling this compound safely.

Caption: A validated workflow for the safe laboratory handling of the compound.

Section 4: Emergency and First Aid Procedures

Rapid and correct response to an exposure is critical. The following steps are based on the precautionary statements and general first aid principles for chemical exposure.[10]

Eye Contact

-

Directive: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. This follows the P305+P351+P338 protocol.[1]

-

Action: Remove contact lenses if present and easy to do so. Continue rinsing.

-

Follow-up: Seek immediate medical attention.

Skin Contact

-

Directive: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10]

-

Action: If skin irritation occurs or persists, seek medical advice.

-

Follow-up: Wash contaminated clothing before reuse.[6]

Ingestion

-

Directive: Given the H302 "Harmful if swallowed" classification, ingestion is a serious concern.[1]

-

Action: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.

-

Follow-up: Call a poison control center or seek immediate medical attention.

Inhalation

-

Directive: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.

-

Action: If breathing is difficult or respiratory irritation occurs, provide oxygen if trained to do so.

-

Follow-up: Seek medical attention if symptoms persist.[5]

Section 5: Storage, Stability, and Disposal

Storage and Handling

-

Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] The directive "Sealed in dry, room temperature" is key.[1]

-

Rationale: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, making protection from moisture essential. The nitro group can also be reactive, so isolation from incompatible materials is crucial.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Accidental Release Measures

-

Small Spill: For small spills (typically <1g) in a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for chemical waste disposal.[8]

-

Large Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and collect the material using a method that does not create dust (e.g., using a wetted absorbent pad).[7]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.[6]

Waste Disposal

-

Procedure: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[7]

Section 6: Toxicological and Ecological Considerations

Toxicological Summary

-

Acute Effects: The primary known toxicological effect is harm if swallowed (Acute Toxicity, Oral, Category 4).[1]

-

Chronic Effects: Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound. However, nitroaromatic compounds as a class are often associated with toxicological concerns and should be handled with appropriate caution to minimize long-term exposure.

Ecological Information

-

No specific ecological data is available. The compound should be prevented from entering soil, surface water, or groundwater, as its effects on aquatic and terrestrial life are unknown.[7]

Section 7: Relevance in Drug Discovery

This compound serves as a key heterocyclic building block. The pyridine core is a common scaffold in medicinal chemistry. The functional groups offer multiple handles for synthetic modification:

-

Nitro Group: Can be reduced to an amine, providing a site for amide coupling or other derivatizations.

-

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[11]

-

Methoxy Group: Can potentially be demethylated to a hydroxyl group.

These potential transformations allow for the synthesis of diverse libraries of compounds for screening in drug development programs, such as those targeting kinases or other enzymes where substituted heterocycles are known to bind.[12][13]

References

- Biosynth. (2023, June 26). Safety Data Sheet.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.

- Sigma-Aldrich. (2025, July 15). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2024, March 31). Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET.

- PubChem. 6-Methoxyquinoline | C10H9NO | CID 14860.

- Thermo Fisher Scientific. (2010, October 18). SAFETY DATA SHEET - Methyl 6-methylpyridine-3-carboxylate.

- Cheng, X., et al. (2025).

- Fisher Scientific. SAFETY DATA SHEET - 6-Methoxyquinoline.

- MedchemExpress.com. (2025, September 25). Safety Data Sheet.

- BLD Pharm. This compound | 390816-44-1.

- Angene Chemical. (2024, April 19). Safety Data Sheet.

- Fluorochem. 5-Methoxy-6-nitropicolinic acid.

- BLD Pharm. 6-Methoxy-5-nitropicolinic acid | 475272-62-9.

- bioRxiv. (2021, February 3). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.

- J&K Scientific LLC. This compound | 390816-44-1.

- Atlantis Press. (2019). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Sources

- 1. 390816-44-1|this compound|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. biorxiv.org [biorxiv.org]

- 13. atlantis-press.com [atlantis-press.com]

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 5-methoxy-6-nitropicolinate

This guide is structured as an advanced technical resource for process chemists and pharmaceutical scientists. It addresses the solubility profile of Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1), a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.

Where specific historical solubility data is proprietary or unpublished, this guide applies Structure-Property Relationship (SPR) analysis and Hansen Solubility Parameter (HSP) logic, validated by protocols used for structural analogs (e.g., methyl 6-nitropicolinate).

Executive Summary & Compound Profile

This compound is a highly functionalized pyridine derivative. Its solubility behavior is governed by the interplay between the electron-withdrawing nitro group (reducing basicity of the pyridine nitrogen), the lipophilic methyl ester, and the electron-donating methoxy group.

-

Molecular Formula: C

H -

Molecular Weight: 212.16 g/mol

-

Predicted LogP: ~0.8 – 1.2 (Moderate Lipophilicity)

-

Physical State: Crystalline Solid (typically off-white to yellow)

Structural Impact on Solubility

| Functional Group | Effect on Solubility | Solvent Affinity |

| Pyridine Core | Planar, aromatic system | Aromatic hydrocarbons (Toluene), Chlorinated solvents. |

| 6-Nitro (-NO | High polarity, H-bond acceptor | Polar aprotic solvents (DMSO, DMF, ACN). Reduces solubility in non-polar alkanes. |

| 5-Methoxy (-OMe) | H-bond acceptor, weak donor | Ethers (THF, MTBE), Alcohols. |

| 2-Methyl Ester | Lipophilic, H-bond acceptor | Esters (Ethyl Acetate), Chlorinated solvents (DCM). |

Theoretical Solubility Profile (Hansen Parameters)

Based on the functional group contributions, the solubility profile is categorized into three tiers. This classification guides solvent selection for reactions, extractions, and recrystallization.

Tier 1: High Solubility (>100 mg/mL)

-

Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.

-

Mechanistic Insight: The high dipole moment of the nitro group interacts favorably with the high dielectric constants of DMSO and DMF. The ester and pyridine ring provide excellent compatibility with chlorinated solvents via dipole-dipole interactions.

Tier 2: Moderate Solubility (20–100 mg/mL)

-

Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Methanol (MeOH), Ethanol (EtOH).

-

Mechanistic Insight: While soluble, heating may be required to achieve high concentrations in alcohols due to the rigidity of the crystal lattice stabilized by intermolecular forces (nitro-group stacking). Methanol is often the solvent of choice for transesterification concerns, though the methyl ester is stable in MeOH.

Tier 3: Low Solubility / Anti-Solvents (<5 mg/mL)

-

Solvents: Water (at neutral pH), Hexanes, Heptane, Diethyl Ether (cold).

-

Mechanistic Insight: The molecule lacks sufficient H-bond donors to solubilize effectively in water. The high polarity of the nitro group makes it immiscible with non-polar aliphatic hydrocarbons, making Heptane an ideal anti-solvent.

Experimental Protocols for Solubility Determination

Protocol A: Gravimetric Saturation Method (Standard)

Objective: Determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).

-

Preparation: Weigh approx. 500 mg of this compound into a 4 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Stir at 500 rpm for 24 hours at the target temperature (controlled by a heating block).

-

Note: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Quantification:

-

Pipette exactly 0.5 mL of the filtrate into a tared weighing dish.

-

Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

-

Weigh the residue.

-

-

Calculation:

Protocol B: Dynamic Solubility Screening (Visual)

Objective: Rapidly identify solvent trends for recrystallization (Solvent/Anti-solvent pairs).

-

Place 50 mg of compound in a test tube.

-

Add solvent in 100 µL increments.

-

Vortex and sonicate after each addition.

-

Record volume required for dissolution (

). -

If

(Solubility < 25 mg/mL), heat to boiling point. -

Result Interpretation:

-

Dissolves at RT: Good Solvent .

-

Dissolves only at Reflux: Potential Recrystallization Solvent .

-

Insoluble at Reflux: Anti-Solvent .

-

Process Development Applications

Recrystallization Strategies

The purification of nitropicolinates is notoriously difficult due to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

Recommended System: Methanol / Water

-

Rationale: The compound has moderate solubility in Methanol (Tier 2) and low solubility in Water (Tier 3).

-

Procedure:

-

Dissolve crude solid in Methanol (approx. 5-7 volumes) at 60°C.

-

Polish filter to remove insolubles.

-

Slowly add Water (anti-solvent) at 60°C until slight turbidity persists.

-

Cool slowly (10°C/hour) to 0-5°C.

-

Critical Control: If oiling occurs, reheat and add a seed crystal of pure material at the metastable zone boundary.

-

Alternative System: Ethyl Acetate / Heptane

-

Rationale: Standard normal-phase polarity gradient.

-

Risk: Higher risk of oiling out due to the significant polarity difference between the nitro compound and heptane.

Reaction Solvent Selection

-

Nucleophilic Substitution (S

Ar): If displacing the methoxy or nitro group, use DMF or DMSO (Tier 1) to stabilize the transition state. -

Reduction (Nitro to Amine): Use Methanol or Ethanol (Tier 2). The solubility is sufficient for hydrogenation, and the solvent is compatible with Pd/C catalysts.

Visualizations

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through the experimental determination of solubility.

Caption: Step-by-step workflow for classifying solvents into Good, Poor, or Recrystallization candidates.

Diagram 2: Solvent Selection Logic

A logical framework for selecting solvents based on the intended chemical process.

Caption: Decision matrix for selecting solvents based on reaction type or purification needs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23378472, this compound. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for theoretical solubility prediction methodology).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

The Strategic Intermediate: Methyl 5-methoxy-6-nitropicolinate in Heterocyclic Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 390816-44-1 ) is a highly functionalized pyridine derivative employed primarily as a "linchpin" scaffold in the synthesis of bioactive kinase inhibitors and fused ring systems.[1][2] Its structural uniqueness lies in the 5,6-substitution pattern , where the electron-donating methoxy group at C5 and the electron-withdrawing nitro group at C6 create a "push-pull" electronic environment.[1] This specific architecture makes it an ideal precursor for 6-amino-5-methoxypicolinates , which are direct building blocks for imidazo[1,2-a]pyridines , pyrrolo[2,3-c]pyridines (6-azaindoles) , and other privileged pharmacophores.[1]

This guide provides a validated technical roadmap for the synthesis, handling, and downstream application of this compound, designed for researchers in drug discovery and process chemistry.

Chemical Architecture & Reactivity Profile[1]

Structural Analysis

The molecule is defined by three functional handles on the pyridine ring:[1]

-

Position 2 (Ester): A methyl carboxylate group serving as an electrophilic anchor for amide coupling or reduction to hydroxymethyls.[1]

-

Position 5 (Methoxy): An electron-donating group (EDG) that activates the ring and modulates the pKa of the adjacent nitrogen.[1]

-

Position 6 (Nitro): An electron-withdrawing group (EWG) installed via electrophilic aromatic substitution.[1] It serves as a "masked" amine.[1]

Electronic "Push-Pull" Dynamics

The interplay between the 5-methoxy and 6-nitro groups creates a unique reactivity profile.[1] The 5-methoxy group activates the ring, directing electrophiles to the ortho positions (C4 and C6).[1] However, the presence of the ester at C2 (meta-directing) reinforces substitution at C4 and C6.[1] The C6 position is kinetically favored for nitration due to the cooperative directing effects of both the ester and the methoxy group, alongside the stabilization offered by the adjacent ring nitrogen.[1]

Figure 1: Cooperative directing effects leading to the regioselective synthesis of the 6-nitro derivative.

Validated Synthesis Protocols

The synthesis of this compound typically proceeds via the nitration of Methyl 5-methoxypicolinate .[1]

Step 1: Nitration (The Critical Step)

Objective: Install the nitro group at position 6 with high regioselectivity.[1]

-

Starting Material: Methyl 5-methoxypicolinate (CAS: 29682-15-3).[1]

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Conditions:

(Caution: Exothermic).

Protocol:

-

Preparation: Charge a reaction vessel with concentrated

and cool to -

Addition: Slowly add Methyl 5-methoxypicolinate portion-wise, maintaining the internal temperature below

to prevent ester hydrolysis or decomposition. -

Nitration: Dropwise add fuming

(1.2 - 1.5 equivalents).[1] The 5-methoxy group strongly activates the ring, making this reaction rapid.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target Mass: 212.16 Da).[1]

-

Quench: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a pale yellow solid.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] If no precipitate forms, extract with Dichloromethane (DCM), dry over

, and concentrate.[1]

Step 2: Reduction (Activation for Downstream Use)

Objective: Convert the nitro group to an amine to generate Methyl 6-amino-5-methoxypicolinate (CAS: 1072077-54-3).[1]

-

Reagents: Hydrogen (

) with Pd/C (10%) OR Iron powder ( -

Solvent: Methanol (MeOH) or Ethanol/Water.[1]

Protocol (Catalytic Hydrogenation):

-

Dissolve this compound in MeOH.

-

Add 10 wt% Pd/C catalyst under an inert atmosphere (

). -

Purge with

gas (balloon pressure or 1-3 bar in a parr shaker). -

Stir at room temperature for 4–12 hours.

-

Filter through a Celite pad to remove the catalyst.[1]

-

Concentrate the filtrate to obtain the amino-ester as an off-white solid.[1]

Downstream Applications: Heterocyclic Design

The reduced form, Methyl 6-amino-5-methoxypicolinate , is the true high-value intermediate. It serves as a divergent point for synthesizing bicyclic systems found in kinase inhibitors (e.g., BTK, JAK, or EGFR inhibitors).[1]

Synthesis of Imidazo[1,2-a]pyridines

Reacting the 6-amino group with

Synthesis of 1,5-Naphthyridines or Deazapurines

The adjacent amino (C6) and ester (C2) groups allow for cyclization reactions with formamide or urea derivatives to create fused pyrimidine-pyridine systems.[1]

Figure 2: Divergent synthetic pathways from the nitro-precursor to bioactive scaffolds.[1]

Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these expected values:

| Property | Value / Expectation |

| Molecular Formula | |

| Molecular Weight | 212.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (DMSO-d6) | Expect singlets for Methyl ester (~3.9 ppm) and Methoxy (~4.0 ppm).[1] Aromatic protons will show specific splitting (singlet or doublet depending on H3/H4 coupling).[1] |

| Mass Spec (ESI) | |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in Water.[1] |

Safety & Handling

-

Nitro Compounds: Organic nitro compounds can be energetic.[1] While this specific pyridine derivative is generally stable, always perform the nitration step behind a blast shield due to the exothermicity of mixing

and organic matter.[1] -

Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and irritants.[1] Use standard PPE (gloves, goggles, fume hood).[1]

-

Storage: Store in a cool, dry place (

), protected from light to prevent nitro-group degradation.

References

-

BLD Pharm. (n.d.).[1] this compound Product Page. Retrieved from

-

Ambeed. (n.d.). This compound Overview. Retrieved from

-

National Center for Biotechnology Information. (2019).[1] Synthesis of 6-amino-5-carboxamidouracils as Precursors. PMC. Retrieved from

-

BenchChem. (2025).[1] Application Notes for Nitronicotinate Synthesis. Retrieved from

Methodological & Application

Synthesis Protocol for Methyl 5-methoxy-6-nitropicolinate: An Application Note

Introduction

Methyl 5-methoxy-6-nitropicolinate is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the coordinating picolinate moiety, make it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is rooted in fundamental principles of organic chemistry and is presented with a focus on reproducibility, safety, and mechanistic understanding.

Synthetic Strategy: Mechanistic Considerations

The synthesis of this compound can be approached via two primary synthetic routes. The choice of route is often dictated by the commercial availability and cost of the starting materials.

Route 1: Electrophilic Nitration of Methyl 5-methoxypicolinate. This is often the more direct approach. The pyridine ring is activated towards electrophilic substitution by the electron-donating methoxy group at the 5-position. The nitration is expected to be highly regioselective, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich position ortho to the methoxy group. The generation of the nitronium ion is typically achieved using a mixture of concentrated nitric and sulfuric acids.[1][2]

Route 2: Fischer Esterification of 5-methoxy-6-nitropicolinic acid. In this classic acid-catalyzed reaction, the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This method is particularly useful if the corresponding carboxylic acid is more readily available than the un-nitrated ester.

This protocol will focus on the detailed execution of Route 1, the nitration of Methyl 5-methoxypicolinate, due to its efficiency and high degree of control.

Experimental Workflow Diagram

Caption: Synthetic workflow for the nitration of Methyl 5-methoxypicolinate.

Detailed Experimental Protocol: Nitration of Methyl 5-methoxypicolinate

This protocol details the synthesis of this compound from Methyl 5-methoxypicolinate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |

| Methyl 5-methoxypicolinate | 167.16 | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 95-98% | ACS Reagent |

| Concentrated Nitric Acid (HNO₃) | 63.01 | 70% | ACS Reagent |

| Dichloromethane (CH₂Cl₂) | 84.93 | Anhydrous | ACS Reagent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Laboratory Grade |

| Deionized Water | 18.02 | - | - |

| Ice | - | - | - |

Safety Precautions

-

Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. Handle with extreme care in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1]

-

Nitration Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts. Always add the nitrating mixture slowly to the substrate solution in an ice bath.

-

Quenching: The quenching of the reaction mixture with water is also highly exothermic. Perform this step slowly and with adequate cooling.

-

Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (20 mL).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: While maintaining the temperature below 10 °C, slowly add Methyl 5-methoxypicolinate (5.0 g, 29.9 mmol) to the stirred sulfuric acid. The starting material should fully dissolve.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.3 mL, 35.9 mmol) to concentrated sulfuric acid (2.3 mL) while cooling in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Methyl 5-methoxypicolinate over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a large beaker with vigorous stirring. A precipitate of the crude product should form.

-

Neutralization and Extraction: After the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot methanol or ethanol to afford pure this compound as a crystalline solid.[5]

Characterization Data

| Parameter | Expected Value |

| Appearance | Yellow to off-white crystalline solid |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.4 (d, 1H), 7.5-7.7 (d, 1H), 4.0 (s, 3H), 3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164-166, 155-157, 148-150, 140-142, 115-117, 53-55, 52-54 |

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

-

Mechanistic Soundness: The protocol is based on the well-established and predictable mechanism of electrophilic aromatic substitution.

-

Temperature Control: The emphasis on strict temperature control throughout the procedure is critical for both safety and selectivity, minimizing the formation of di-nitrated or other side products.

-

In-Process Monitoring: The use of TLC for reaction monitoring allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

-

Purification: The final recrystallization step is crucial for obtaining a product of high purity, which is essential for subsequent applications. The melting point of the recrystallized product should be sharp and can be compared to literature values if available.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By adhering to the outlined steps and safety precautions, researchers can confidently prepare this valuable chemical intermediate for their research and development endeavors. The principles and techniques described herein are broadly applicable to other electrophilic substitution reactions on substituted pyridine rings.

References

-

WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link][1]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][3]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole. [Referenced for general nitration and recrystallization procedures][5]

-

CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2020, June 17). YouTube. [Link][4]

-

The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link][6]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link][2]

Sources

Application Note: Strategic Amide Bond Formation with Methyl 5-methoxy-6-nitropicolinate

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific chemoselectivity challenges posed by Methyl 5-methoxy-6-nitropicolinate .

Executive Summary & Mechanistic Challenge

The transformation of This compound into an amide is not a trivial aminolysis. This scaffold presents a classic "Electrophilic Ambiguity" due to the electronic push-pull effects of the substituents.

The Chemoselectivity Trap

The pyridine ring is highly electron-deficient due to the ring nitrogen and the C6-Nitro group . While the C2-Methyl Ester is the intended target for amidation, the C6-Nitro group is a potent leaving group activated for Nucleophilic Aromatic Substitution (SₙAr).

-

Path A (Desired): Nucleophilic attack at the C2-Carbonyl (Amidation).

-

Path B (Undesired): Nucleophilic attack at C6, displacing the Nitro group (SₙAr).

-

Path C (Secondary Undesired): Attack at C5, displacing the Methoxy group (less likely but possible under forcing conditions).

Key Insight: Standard thermal aminolysis (heating the ester with an amine) will almost invariably lead to mixtures of the amide and the SₙAr product (displacement of -NO₂). To secure the amide bond while preserving the nitro group, you must use kinetic control or activation strategies that favor carbonyl attack.

Strategic Decision Matrix

| Method | Reagents | Conditions | Risk Profile | Recommended For |

| A. Hydrolysis-Coupling (2-Step) | 1. LiOH/THF2. HATU/DIPEA | 0°C to RT | Low. Separates nucleophile from leaving group. | Primary Strategy. High value/complex amines. |

| B. Lewis Acid Catalyzed | AlMe₃ or AlCl₃ | Toluene, Reflux | High. Lewis acids can accelerate SₙAr. | Sterically hindered amines only. |

| C. Direct Aminolysis (TBD) | TBD (Catalyst) | RT, Solvent-free | Medium. Basic conditions may trigger SₙAr. | Simple, nucleophilic amines (e.g., Benzylamine). |

Detailed Protocols

Protocol A: The "Safe Route" (Saponification + HATU Activation)

Recommended as the default approach to ensure structural integrity of the nitro group.

Step 1: Controlled Saponification

The goal is to hydrolyze the ester without displacing the nitro group with hydroxide.

-

Dissolution: Dissolve This compound (1.0 equiv) in THF:Water (3:1 ratio). Cool to 0°C in an ice bath.

-

Base Addition: Add LiOH·H₂O (1.1 equiv) slowly. Note: Do not use NaOH or KOH if possible, and avoid excess base to prevent attack on the nitro-bearing carbon.

-

Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. The reaction is usually complete within 1-2 hours.

-

Checkpoint: If SₙAr impurities (hydroxylation at C6) appear, lower temperature to -10°C.

-

-

Workup: Acidify carefully with 1N HCl to pH ~3-4. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Result:5-methoxy-6-nitropicolinic acid .

-

Step 2: Amide Coupling[1]

-

Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Amine Addition: Add the target Amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Validation: The reaction is self-validating; the disappearance of the acid peak (LCMS) and appearance of the M+Amine-OH mass confirms the product.

Why this works: The carboxylate anion formed in Step 1 is electron-rich and repels nucleophilic attack at the ring, protecting the nitro group during the hydrolysis. In Step 2, HATU activates the carboxylate specifically, avoiding the conditions required for SₙAr.

Protocol B: Direct Aminolysis (Trimethylaluminum Mediated)

Use this only if the amine is non-nucleophilic (e.g., anilines) and Protocol A fails.

Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle under strict inert atmosphere.

-

Complex Formation: In a flame-dried flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene or DCM.

-

Activation: Cool to 0°C. Dropwise add AlMe₃ (2.0 M in toluene, 1.2 equiv). Stir for 30 mins at RT to form the dimethylaluminum amide species.

-

Addition: Add a solution of This compound (1.0 equiv) in Toluene/DCM.

-

Heating: Heat to 50–80°C.

-

Critical Control: Monitor strictly. The aluminum activates the ester carbonyl oxygen, making it highly susceptible to the amine. However, prolonged heating will eventually force the SₙAr reaction.

-

-

Quench: Cool to 0°C. Carefully quench with Rochelle's Salt (Potassium sodium tartrate) saturated solution. Stir vigorously until two clear layers form (removes Aluminum salts).

Troubleshooting & Impurity Profiling

If you observe unexpected spots on TLC or masses in LCMS, consult this table:

| Observation | Likely Impurity | Cause | Solution |

| Mass = Product - 46 (Loss of NO₂) | SₙAr Product | Amine attacked C6 instead of C2. | Switch to Protocol A. Lower temperature. |

| Mass = Product - 31 (Loss of OMe) | SₙAr Product (C5) | Amine attacked C5. | Rare. Indicates extreme temperature. |

| Bright Yellow/Orange Color | Nitrophenolate | Hydrolysis of NO₂ or OMe by trace water/base. | Ensure anhydrous solvents. |

| Low Yield (Protocol A) | Decarboxylation | Picolinic acids can decarboxylate at high temp. | Keep coupling temp < 40°C. |

Visualizing the Reactivity Landscape

The following diagram maps the competing pathways and the logic behind the protocol selection.

Caption: Reaction pathways for this compound. Green paths indicate high chemoselectivity; Red paths indicate side reactions (SnAr).

References

-

Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006, 4, 2337-2347.

- Context: General review of amide bond formation prevalence and challenges in medicinal chemistry.

-

Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution."[4] Quarterly Reviews, Chemical Society, 1958, 12, 1-16.

- Context: Foundational text on SₙAr mechanisms, explaining the lability of nitro groups ortho to ring nitrogens.

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009, 38, 606-631.

- Context: Comprehensive guide to coupling reagents like HATU and troubleshooting difficult amid

-

Separation of SnAr and Amidation: BenchChem Application Note on 5-Amino-6-methoxypicolinic acid.

- Context: Provides analogous protocols for methoxy-picolin

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. WO2021023693A1 - Process for the preparation of a nitric oxide donating prostaglandin analogue - Google Patents [patents.google.com]

Purification of "Methyl 5-methoxy-6-nitropicolinate" by column chromatography

Executive Summary

This guide details the purification strategy for Methyl 5-methoxy-6-nitropicolinate , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., Orellanine analogs). The synthesis of this compound via nitration of methyl 5-methoxypicolinate typically yields a mixture of regioisomers (primarily the 4-nitro and 6-nitro isomers) and unreacted starting material.

Successful isolation requires a chromatographic system capable of resolving closely eluting regioisomers while mitigating the "tailing" effects common to pyridine derivatives. This protocol recommends a Solid Load (Dry Load) injection technique coupled with a Toluene/Ethyl Acetate or Hexane/Ethyl Acetate gradient to maximize resolution.

Chemo-Physical Analysis & Separation Logic

To design an effective purification, one must understand the molecular interactions at play between the analyte, the stationary phase (Silica Gel 60), and the mobile phase.

| Feature | Chemical Effect | Chromatographic Consequence |

| Pyridine Nitrogen | Basic lone pair | Tailing: Interacts with acidic silanols (Si-OH) on the stationary phase, causing peak broadening. |

| Nitro Group ( | Strong electron-withdrawing | Reduced Basicity: The nitro group at |

| Methoxy Group ( | Electron-donating (Resonance) | Regioisomerism: Directs nitration to |

| Methyl Ester ( | Polar functional group | Retention: Provides the primary "handle" for interaction with the silica surface via dipole-dipole interactions. |

The Isomer Challenge: The critical separation is between the 6-nitro (Target) and 4-nitro (Impurity) isomers.

-

6-nitro isomer: The nitro group is flanked by the ring nitrogen and the 5-methoxy group. Steric crowding may twist the nitro group out of planarity, slightly reducing its effective polarity compared to the 4-nitro isomer.

-

Resolution Strategy: While Hexane/Ethyl Acetate is standard, Toluene is often superior for separating aromatic nitro-isomers due to

interactions with the aromatic ring, amplifying subtle electronic differences.

Method Development

Thin Layer Chromatography (TLC) Optimization

Before scaling to a column, solvent selectivity must be established.

-

Stationary Phase: Silica Gel

plates. -

Visualization: UV Light (254 nm). The pyridine ring absorbs strongly.

-

Solvent System A (Standard): 30% Ethyl Acetate in Hexanes.

-

Target Rf: 0.35 – 0.45.

-

-

Solvent System B (High Resolution): Toluene : Ethyl Acetate (9:1 to 4:1).

-

Note: If isomers co-elute in System A, switch to System B. Toluene often separates nitropyridine isomers that co-elute in hexanes.

-

Sample Loading Strategy

Crucial Step: Nitropyridines often exhibit poor solubility in non-polar mobile phases (e.g., 100% Hexane). Liquid injection of a DCM solution often leads to "band broadening" and loss of resolution.

-

Recommendation: Dry Loading (Solid Load).

-

Adsorbent: Celite 545 or Silica Gel (40-63 µm).

-

Ratio: 1:2 (Sample : Adsorbent by weight).

Detailed Purification Protocol

Phase 1: Preparation

-

Crude Workup: Ensure the crude reaction mixture is free of nitric acid/sulfuric acid. Acidic residues will degrade the silica and alter retention times. Perform a bicarbonate wash and dry over

before evaporation. -

Dry Load Preparation:

-

Dissolve crude residue in minimum Dichloromethane (DCM).

-

Add Celite 545 (2g per 1g of crude).

-

Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

-

Phase 2: Column Setup

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Column Dimensions: Use a 20-30:1 ratio of Silica to Sample (w/w).

-

Example: For 1g crude, use a 25g - 40g silica cartridge.

-

-

Mobile Phase:

Phase 3: Elution Gradient (Step-Linear)

Flow rate depends on column diameter (e.g., 25 mL/min for a 25g column).

| Time / CV (Column Volumes) | % Solvent B (EtOAc) | Purpose |

| 0 - 2 CV | 0% | Equilibration & removal of non-polar oils. |

| 2 - 5 CV | 0% | Elution of unreacted starting materials (if less polar). |

| 5 - 15 CV | 10% | Critical Separation Window. Shallow gradient to resolve isomers. |

| 15 - 20 CV | 40% | Flush column of highly polar oxidation byproducts/acids. |

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying the target compound.

Caption: Figure 1: Optimized purification workflow emphasizing solvent selection and dry-loading techniques.

Troubleshooting & Optimization

| Problem | Diagnosis | Solution |

| Co-elution of Isomers | Polarity of 4-nitro and 6-nitro is too similar in Hex/EtOAc. | Switch Solvent: Use Toluene/Acetone (20:1) or DCM/MeOH (99:1) . Toluene interacts with the |

| Streaking / Tailing | Residual acidity on silica protonating the pyridine nitrogen. | Basify Silica: Pre-wash the column with 1% Triethylamine in Hexane, or add 0.5% TEA to the mobile phase. |

| Product Crystallizing on Column | Solubility limit reached in low-polarity mobile phase. | Reduce Load: Use a larger column or strictly adhere to Dry Loading . Do not liquid load with DCM. |

References

-

Reich, H. J., & Schwitters, K. (n.d.). Common Solvents for Chromatography. University of Wisconsin-Madison. Retrieved from [Link]

- Authority on solvent polarity and selectivity groups.

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1]

- The foundational text for Flash Chrom

-

Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]

- Industry standard protocols for purifying basic heterocycles.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Leveraging Methyl 5-methoxy-6-nitropicolinate in PROTAC Design

This guide outlines the strategic application of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) as a high-value scaffold for constructing bifunctional degraders (PROTACs). It focuses on its utility in designing de novo warheads with integrated exit vectors, addressing a common bottleneck in degrader development: finding a solvent-exposed attachment point for the linker without disrupting ligand binding.

Part 1: Strategic Rationale & Chemical Logic

The "Exit Vector" Challenge in PROTAC Design

The success of a PROTAC depends heavily on the Exit Vector —the position where the linker attaches to the Warhead (Protein of Interest ligand) or the E3 Ligase ligand. A poor exit vector buries the linker in the binding pocket, destroying affinity.

This compound serves as a "Privileged Scaffold" because it offers three orthogonal handles for chemical modification, allowing researchers to build the ligand around a pre-defined exit vector rather than retrofitting a linker onto a finished drug.

Structural Analysis & Functional Roles

| Functional Group | Position | Chemical Role in PROTAC Synthesis |

| Nitro (-NO₂) | C6 | Masked Nucleophile: Precursor to a primary amine (-NH₂). Critical for cyclization (forming fused heterocycles like imidazopyridines) or amide coupling to build the core pharmacophore. |

| Methoxy (-OCH₃) | C5 | Solubility & SAR Handle: Modulates lipophilicity and electron density. Can be displaced via SNAr (if activated) or retained as a hydrogen bond acceptor. |